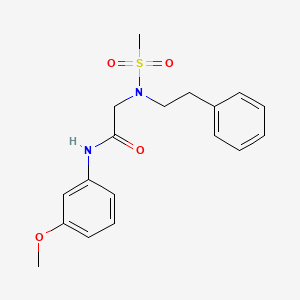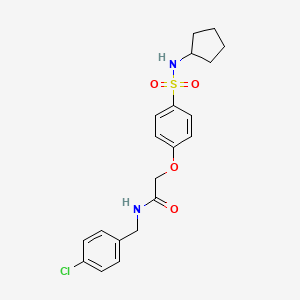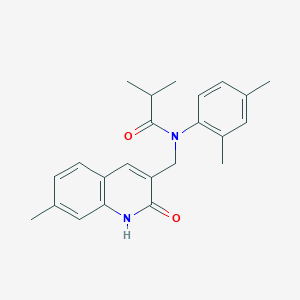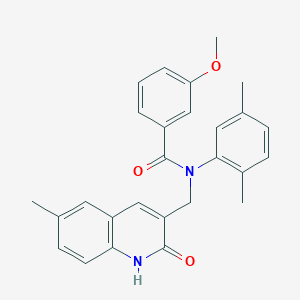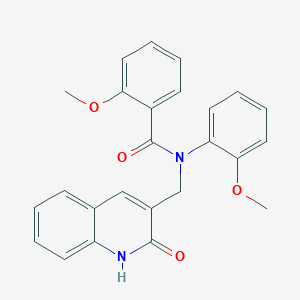
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide, also known as DMBQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a subject of interest for many researchers.
Wirkmechanismus
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide works by inhibiting the activity of the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1). NQO1 plays a crucial role in cellular defense against oxidative stress. Inhibition of NQO1 activity leads to an increase in reactive oxygen species (ROS) levels, which can induce cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to induce apoptotic cell death in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity towards NQO1, which makes it a useful tool for studying the role of NQO1 in cellular processes. However, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
1. Further studies are needed to elucidate the potential therapeutic applications of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in various diseases.
2. Development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide to improve its yield and purity.
3. Investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer agents.
4. Further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in vivo.
5. Investigation of the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide as an antimicrobial agent in clinical settings.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 2-hydroxy-3-methylquinoline with 2-methoxyaniline and 2-methoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer, neurodegenerative diseases, and inflammation. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-13-7-4-10-19(22)25(29)27(21-12-6-8-14-23(21)31-2)16-18-15-17-9-3-5-11-20(17)26-24(18)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDQMFTWVHGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

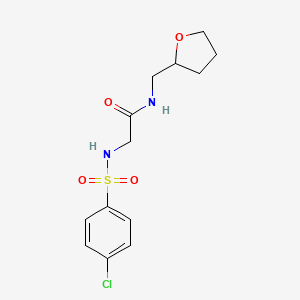

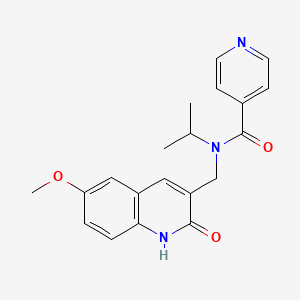
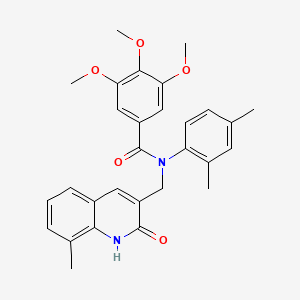
![ethyl 4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B7720572.png)

![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)
